molecular formula C13H13NO3 B5024799 N-(2-furylmethyl)-2-phenoxyacetamide CAS No. 6341-34-0

N-(2-furylmethyl)-2-phenoxyacetamide

Cat. No. B5024799
CAS RN: 6341-34-0
M. Wt: 231.25 g/mol
InChI Key: SNFGMJAFFUHSIT-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-phenoxyacetamide is a chemical compound involved in various synthetic and pharmaceutical studies. It has been a subject of interest due to its structural and chemical properties.

Synthesis Analysis

The synthesis of compounds related to this compound has been explored in various studies. For instance, Nesterov et al. (1996) discussed the synthesis of a compound involving 2-furylmethylideneacetoacetic ester, providing insights into the synthetic routes that may be relevant for this compound (Nesterov et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been analyzed using various spectroscopic techniques. For instance, the study by Perpétuo and Janczak (2009) on N-phenyl-2-hydroxyacetamide highlights the importance of hydrogen bonding in the crystal structure, which is relevant for understanding the structural aspects of this compound (Perpétuo & Janczak, 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of N-phenoxyacetamides have been explored in studies like the one by Hu, Xia, and Ye (2014), who reported on the coupling reaction of N-phenoxyacetamides with N-tosylhydrazones or diazoesters, showing the potential chemical behaviors of similar compounds (Hu, Xia, & Ye, 2014).

Physical Properties Analysis

The physical properties of compounds similar to this compound can be deduced from studies like Zhong-cheng and Shu (2002), who analyzed 2-hydroxy-N-methyl-N-phenyl-acetamide, providing insights into physical characteristics such as solubility, melting point, and stability (Zhong-cheng & Shu, 2002).

Chemical Properties Analysis

The chemical properties of N-phenoxyacetamides, including reactivity, functional group transformations, and stability, can be inferred from studies like the one by Duan et al. (2014), who explored the C-H activation and annulation of N-phenoxyacetamides, providing valuable information on the chemical behavior of these compounds (Duan et al., 2014).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-13(14-9-12-7-4-8-16-12)10-17-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFGMJAFFUHSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286496
Record name n-(2-furylmethyl)-2-phenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6341-34-0
Record name N-(2-Furanylmethyl)-2-phenoxyacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6341-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 46208
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006341340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002608771
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46208
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(2-furylmethyl)-2-phenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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